molecular formula C17H19ClFN5O B12271272 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide

4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B12271272
M. Wt: 363.8 g/mol
InChI Key: XYTYZKIXRCJTTO-UHFFFAOYSA-N
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Description

4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The key steps include:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions involving chlorination and methylation.

    Formation of the Piperidine Intermediate: The piperidine ring is prepared through cyclization reactions.

    Coupling Reaction: The pyrimidine and piperidine intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-chlorophenyl)piperidine-1-carboxamide
  • 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-bromophenyl)piperidine-1-carboxamide
  • 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-iodophenyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

Molecular Formula

C17H19ClFN5O

Molecular Weight

363.8 g/mol

IUPAC Name

4-[(5-chloropyrimidin-2-yl)-methylamino]-N-(2-fluorophenyl)piperidine-1-carboxamide

InChI

InChI=1S/C17H19ClFN5O/c1-23(16-20-10-12(18)11-21-16)13-6-8-24(9-7-13)17(25)22-15-5-3-2-4-14(15)19/h2-5,10-11,13H,6-9H2,1H3,(H,22,25)

InChI Key

XYTYZKIXRCJTTO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)NC2=CC=CC=C2F)C3=NC=C(C=N3)Cl

Origin of Product

United States

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